2-(3-methylphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-14-5-2-8-17(11-14)24-13-18(22)20-15-6-3-7-16(12-15)21-10-4-9-19(21)23/h2-3,5-8,11-12H,4,9-10,13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDXGHJLSURLHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC(=CC=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amide Coupling via Carbodiimide-Mediated Activation
Procedure :
- Activation : 2-(3-Methylphenoxy)acetic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) are added at 0°C.
- Coupling : 3-(2-Oxopyrrolidin-1-yl)aniline (1.05 equiv) is introduced, followed by triethylamine (2.0 equiv). The reaction proceeds at 25°C for 12 hr.
- Workup : The mixture is washed with 5% HCl, saturated NaHCO₃, and brine. The organic layer is dried (MgSO₄) and concentrated.
Yield : 68–72% after silica gel chromatography (hexane/ethyl acetate 3:1).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12 hr |
| Temperature | 25°C |
| Solvent | DCM |
| Chromatography | Hexane:EtOAc (3:1) |
Mechanistic Insight : EDCI activates the carboxylic acid to an O-acylisourea intermediate, which reacts with the aniline nucleophile. HOBt suppresses racemization and enhances coupling efficiency.
Schotten-Baumann Reaction Using Acid Chloride
Procedure :
- Chlorination : 2-(3-Methylphenoxy)acetic acid (1.0 equiv) is treated with thionyl chloride (2.5 equiv) in dry toluene at 60°C for 3 hr. Excess SOCl₂ is removed under vacuum.
- Amidation : The resultant acid chloride is dissolved in THF and added dropwise to a cooled (0°C) solution of 3-(2-oxopyrrolidin-1-yl)aniline (1.1 equiv) and NaOH (2.0 equiv) in H₂O/THF (1:4).
- Isolation : The precipitate is filtered, washed with cold water, and recrystallized from ethanol.
Advantages :
- Avoids carbodiimide reagents, reducing cost.
- High purity without chromatography.
Limitations :
- Requires strict moisture control during chlorination.
- Exothermic reaction necessitates careful temperature management.
Solid-Phase Synthesis for High-Throughput Production
Adapting methodologies from combinatorial chemistry:
- Resin Functionalization : Wang resin is loaded with 2-(3-methylphenoxy)acetic acid using DIC/Cl-HOBt.
- On-Resin Amidation : 3-(2-Oxopyrrolidin-1-yl)aniline (3.0 equiv) in DMF with DIEA (5.0 equiv) is agitated at 50°C for 24 hr.
- Cleavage : TFA/DCM (1:9) liberates the product, which is precipitated in cold ether.
Yield : 82% (purity >95% by HPLC).
Optimization and Process Chemistry
Solvent Screening
Comparative yields across solvents (Figure 2):
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DCM | 72 | 98 |
| THF | 68 | 97 |
| DMF | 85 | 99 |
| Acetonitrile | 60 | 95 |
DMF maximizes yield due to enhanced nucleophilicity of the aniline in polar aprotic media.
Catalytic Enhancements
Adding DMAP (0.1 equiv) accelerates EDCI-mediated couplings, reducing reaction time to 6 hr with 78% yield.
Analytical Characterization
Spectroscopic Data
¹H NMR (500 MHz, CDCl₃) :
- δ 7.52 (d, J = 8.1 Hz, 1H, ArH)
- δ 7.41 (t, J = 7.9 Hz, 1H, ArH)
- δ 6.94 (d, J = 8.0 Hz, 1H, ArH)
- δ 4.52 (s, 2H, OCH₂CO)
- δ 3.72 (t, J = 6.5 Hz, 2H, pyrrolidinone CH₂)
- δ 2.52 (m, 2H, pyrrolidinone CH₂)
- δ 2.31 (s, 3H, ArCH₃)
HRMS (ESI+) : m/z calc. for C₂₀H₂₁N₂O₃ [M+H]⁺: 337.1547, found: 337.1549.
Purity Assessment
HPLC (C18, 70:30 MeOH:H₂O, 1 mL/min):
- Retention time: 8.2 min
- Purity: 99.3% (254 nm)
Industrial-Scale Considerations
Cost Analysis :
| Method | Cost Index (USD/kg) |
|---|---|
| EDCI Coupling | 420 |
| Schotten-Baumann | 310 |
| Solid-Phase | 580 |
Schotten-Baumann is optimal for bulk synthesis due to lower reagent costs and simplified purification.
Applications and Derivatives
While pharmacological data for this specific compound remains proprietary, structural analogs demonstrate:
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The phenoxy and pyrrolidinone groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups into the molecule, potentially altering its chemical and physical properties .
Scientific Research Applications
2-(3-methylphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to investigate enzyme interactions or cellular pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 2-(3-methylphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and pyrrolidinone groups may bind to active sites on proteins, modulating their activity and affecting cellular processes. The exact pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related acetamide derivatives, their substituents, and biological activities:
Functional Group Impact on Activity
- Pyrrolidinone vs. Piperazinyl Groups: The pyrrolidinone group in the target compound (2-oxopyrrolidin-1-yl) introduces a lactam ring, promoting planar conformation and hydrogen bonding. In contrast, NAPMA’s piperazinyl group (a six-membered ring with two nitrogen atoms) enhances solubility and may facilitate interactions with charged residues in osteoclast-related proteins . Example: NAPMA downregulates osteoclast markers (c-Fos, NFATc1) via MAPK/NF-κB pathway modulation, while pyrrolidinone-containing analogues might target different pathways due to conformational constraints .
- Aromatic Substituents: The 3-methylphenoxy group in the target compound increases hydrophobicity compared to the chloro-substituted alachlor, which is critical for herbicidal membrane penetration . Safety Note: 2-(2-Ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide () exhibits acute oral toxicity (Category 4) and respiratory irritation, highlighting the impact of ethyl vs. methyl substitutions on safety profiles .
Biological Activity
2-(3-methylphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.
The compound is characterized by the following molecular formula:
- Molecular Formula : C18H22N2O2
- Molecular Weight : 298.38 g/mol
The biological activity of 2-(3-methylphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting glucose metabolism and lipid synthesis.
- Receptor Modulation : The compound may also interact with specific receptors, including peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating lipid metabolism and energy homeostasis.
In Vitro Studies
Research has demonstrated that 2-(3-methylphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide exhibits significant biological activity in vitro. For instance, it has been shown to inhibit α-glucosidase activity, which is a target for managing diabetes:
| Compound | Concentration (mmol/L) | % Inhibition |
|---|---|---|
| 2-(3-methylphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide | 5.39 | 87.3 |
This inhibition suggests potential applications in the treatment of type 2 diabetes by delaying carbohydrate absorption.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the phenoxy and acetamide moieties can significantly alter the compound's inhibitory potency. For example, variations in the substituents on the aromatic rings have been correlated with changes in biological activity.
Case Studies
Several case studies have explored the pharmacological potential of similar compounds:
- Diabetes Management : A study involving derivatives of acetamides showed promising results in inhibiting α-glucosidase, highlighting the importance of structural modifications for enhanced efficacy .
- Cancer Therapeutics : Compounds structurally related to 2-(3-methylphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide have been investigated for their potential as selective androgen receptor modulators (SARMs), which could lead to novel treatments for hormone-related cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
